ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Antiviral drug discovery Ribavirin SAR Nucleoside analogue design

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 62230-51-7) is a 1H-1,2,4-triazole derivative carrying an electron-withdrawing 4-chlorophenyl group at position 5 and an ethyl ester at position It is primarily employed as a versatile heterocyclic building block in the synthesis of 5-substituted ribavirin nucleoside analogues, where the aryl substituent at position 5 directly determines the base-mimic character of the final antiviral agent. The compound is commercially supplied with typical purity ≥95% (HPLC) and a molecular weight of 251.67 g·mol⁻¹, indicating a solid, stable, off-white powder that is structurally confirmed by ¹H/¹³C NMR and LC-MS in most vendor specifications.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
CAS No. 62230-51-7
Cat. No. B2627014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate
CAS62230-51-7
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15)
InChIKeyHOHJXKLSCXTVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 62230-51-7) – Core Triazole Scaffold Overview


Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 62230-51-7) is a 1H-1,2,4-triazole derivative carrying an electron-withdrawing 4-chlorophenyl group at position 5 and an ethyl ester at position 3. It is primarily employed as a versatile heterocyclic building block in the synthesis of 5-substituted ribavirin nucleoside analogues, where the aryl substituent at position 5 directly determines the base-mimic character of the final antiviral agent [1]. The compound is commercially supplied with typical purity ≥95% (HPLC) and a molecular weight of 251.67 g·mol⁻¹, indicating a solid, stable, off-white powder that is structurally confirmed by ¹H/¹³C NMR and LC-MS in most vendor specifications .

Why 5-Aryl-1,2,4-triazole-3-carboxylates Cannot Be Interchanged During Procurements for Antiviral Lead Discovery


In the ribavirin analogue series, the 5-aryl substituent is not a passive label but a critical pharmacophoric element that dictates both the steric fit within the purine nucleoside phosphorylase (PNP) active site and the electronic distribution of the triazole nucleobase [1]. Exchanging ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate for its 4-fluorophenyl, 4-bromophenyl, or unsubstituted phenyl counterpart is expected to alter the resulting nucleoside's antiviral EC₅₀ and selectivity index in a non-linear fashion, as demonstrated across multiple 5-alkyl(aryl)-ribavirin libraries [2]. Furthermore, the ethyl ester moiety governs the regioselectivity and yield of the glycosylation step; switching to the methyl ester or free carboxylic acid leads to different anomer ratios and overall synthetic productivity [3]. To maintain the integrity of a structure–activity relationship (SAR) study, laboratory procurement must precisely match the exact substitution pattern.

Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate – Quantified Differentiation Against Closest Analogs


Halogen-Dependent Antiviral Potency Shift in 5-Aryl Ribavirin Analogues

In the Mendeleev Communications study of 5-alkyl(aryl)-ribavirin analogues, the 4-chlorophenyl-substituted carboxamide nucleoside exhibited a distinct antiviral activity profile compared to its 4-fluorophenyl and unsubstituted phenyl congeners when evaluated against a panel of RNA viruses in cell culture [1]. While exact EC₅₀ values for the 4-chlorophenyl analogue were reported in the primary paper (accessible via the publisher), the structure–activity trend demonstrates that replacing chlorine with fluorine at the 4-position of the 5-aryl ring caused a measurable shift in both antiviral potency and host-cell cytotoxicity, consistent with the well-documented halogen σₘ (Cl = 0.37, F = 0.34) and π (Cl = 0.71, F = 0.14) parameter divergence [2]. This makes the 4-chlorophenyl variant indispensable for probing halogen-bonding interactions within the viral target.

Antiviral drug discovery Ribavirin SAR Nucleoside analogue design

Glycosylation Regioselectivity and Anomer Ratio Control Dictated by the Ethyl Ester

Prutkov et al. (2019) systematically investigated the chemical ribosylation of 5-substituted 1,2,4-triazole-3-carboxylates and determined that the ester alkyl group (methyl vs. ethyl vs. free acid) directly influences the anomeric configuration of the resulting nucleoside [1]. The ethyl ester variant provided a distinct isomer ratio compared to the corresponding methyl ester and the free carboxylic acid when reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Vorbrüggen conditions [2]. Although the paper reports the full distribution for a range of 5-substituents, the ethyl ester consistently offered improved crystallinity of the protected nucleoside intermediate, facilitating purification by simple trituration rather than chromatography.

Nucleoside synthesis Regioselective ribosylation Process chemistry

Comparative Synthetic Yield in the Cyclocondensation Route to 5-Aryl Triazole Esters

Chudinov et al. (2015) developed a general route to 5-substituted ethyl 1H-1,2,4-triazole-3-carboxylates via diacylamidrazone cyclisation [1]. In this study, the 5-phenyl congener (2h, R = Ph) was isolated in 38% yield after column chromatography, while alkyl-substituted variants (R = Me, Et, Pr, iPr) gave yields of 66–83% under identical one-pot conditions . The 4-chlorophenyl derivative was prepared using the same method (see Basic Protocol 1 in Matveev et al. 2021 [2]) and followed the aryl series trend. Procurement of the pre-formed ester eliminates the cyclisation step from the user's workflow, effectively guaranteeing a starting material that has already been purified to ≥95% by the vendor, thereby avoiding the yield penalty inherent in the aromatic series.

Heterocyclic chemistry Cyclocondensation yield Process optimisation

Commercial Availability and Lot-to-Lot Reproducibility Relative to Non-Halogenated Scaffold

As of mid-2026, ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate (CAS 62230-51-7) is listed by multiple independent specialty chemical suppliers in catalogue quantities (e.g., ChemScene CS-0239078, Chemenu CM474874) at a standard purity of 95%+ . By contrast, the closely related ethyl 5-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate and the 4-iodo analogue are not routinely stocked at comparable purity levels across the same vendor portfolio, resulting in longer lead times and custom-synthesis premiums . The 4-chlorophenyl derivative thus offers a favourable balance of aryl electron-withdrawing character and commercial accessibility, reducing project delay risk for repeat procurement.

Chemical procurement Supply chain reliability Building block sourcing

Where Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate Creates Scientific Selection Advantage – Three Verified Scenarios


Systematic SAR Exploration of 5-Aryl Ribavirin Analogues Against Emerging RNA Viruses

Medicinal chemistry teams aiming to profile the halogen-bond-donor capacity of the 5-position of ribavirin require the 4-chlorophenyl intermediate as a mandatory member of the halogen series (F, Cl, Br, I). As documented in the Chudinov 2016 antiviral evaluation [1], the 4-chlorophenyl-substituted carboxamide nucleoside exhibits a biological fingerprint distinct from the 4-fluorophenyl analogue. Procurement of the pre-formed ethyl ester permits direct entry into the ribosylation protocol (Basic Protocol 2, Matveev et al. 2021 [2]) without the yield penalty of in-house cyclisation, ensuring that the completed nucleoside library contains the full halogen gradient required for robust QSAR modelling.

Process Chemistry Optimisation of Regioselective Glycosylation for Kilogram-Scale Nucleoside Production

In the transition from milligram-scale discovery to pilot-plant production, the ethyl ester of 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate has been shown to provide an anomer ratio amenable to crystallisation-based purification rather than chromatography [3]. This directly reduces the cost-of-goods for the protected nucleoside intermediate. Process development groups should specify the ethyl ester (not the methyl ester or free acid) when ordering the building block, as the ester group influences both the silylation kinetics and the work-up protocol.

Heterocyclic Building Block Supply Chain Risk Mitigation for Long-Running Antiviral Programmes

For multi-year drug discovery programmes, consistent access to key intermediates is critical. As of 2026, the 4-chlorophenyl derivative is supported by a multi-vendor supply base (ChemScene, Chemenu, Parchem, among others) at ≥95% purity , whereas alternative 5-aryl substitution patterns (4-Br, 4-I, 4-CF₃) are not uniformly stocked. Specifying CAS 62230-51-7 in procurement documentation ensures competitive pricing, faster delivery, and the ability to qualify a secondary supplier without changing the synthetic route.

Quote Request

Request a Quote for ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.